![molecular formula C17H14ClF3N2O2 B2743172 1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone CAS No. 341965-76-2](/img/structure/B2743172.png)
1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3,3-dimethyl-2-azetanone” is a complex organic molecule. It contains a trifluoromethyl group and a pyridine ring, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a trifluoromethyl group, a pyridine ring, and an azetanone group. The trifluoromethyl group contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of a trifluoromethyl group and a pyridine ring can lead to unique reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its trifluoromethyl group and pyridine ring. These groups are known to bestow distinctive physical–chemical properties .Applications De Recherche Scientifique
Chemistry of Rhenium-Azopyridine Compounds
This research explores the chemistry of rhenium-azopyridine compounds, focusing on the synthesis and characterization of oxo and imido complexes derived from azo ligands similar in structural complexity to the compound of interest. These complexes demonstrate significant potential for electrochemical applications, highlighting the electron-withdrawing character of azo functions relative to aldimine functions, which could be relevant to the study of similar complex molecules (Banerjee et al., 2000).
Organocatalytic Conjugate Addition
The study focuses on the organocatalytic conjugate addition of alkyl methyl ketones to beta-silylmethylene malonate, emphasizing the silyl group's roles in regioselection and substrate reactivity. While not directly related to the specific compound , this research showcases the broader utility of complex organic molecules in catalytic processes, which could extend to similar compounds (Chowdhury & Ghosh, 2009).
Palladium(II) Complexes with (Se,N,Se) Ligand
This paper describes the synthesis and characterization of palladium(II) complexes using a novel (Se,N,Se) ligand, demonstrating high catalytic activity for the Heck reaction. The research could provide a foundation for understanding how similar complex molecules may be utilized in catalytic processes, potentially relevant to the compound of interest (Das et al., 2009).
'Click' Derived Triazole Ligands and Metal Complexes
This study expands the scope of 1,2,3-triazole ligands obtained through the 'Click Protocol', forming new palladium and platinum complexes. The work highlights the versatility of these ligands in metal complexation and their potential applications in various chemical processes, possibly including those relevant to the chemical compound (Schweinfurth et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c1-16(2)9-23(15(16)24)11-3-5-12(6-4-11)25-14-13(18)7-10(8-22-14)17(19,20)21/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDBJIWEBPSOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2743089.png)
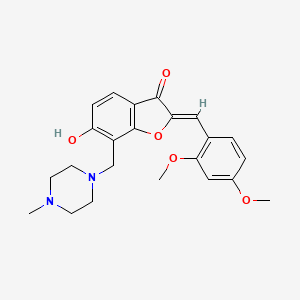

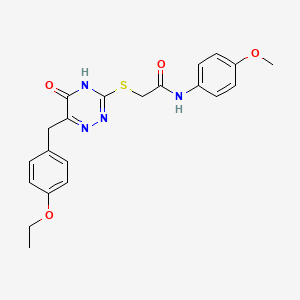

![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2743094.png)
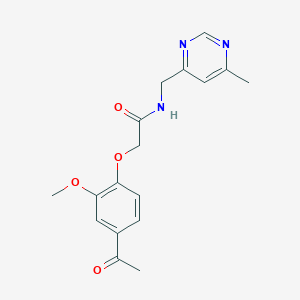
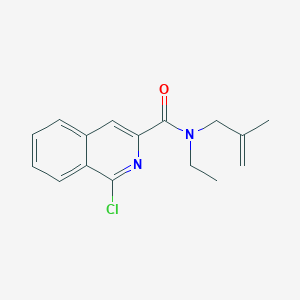
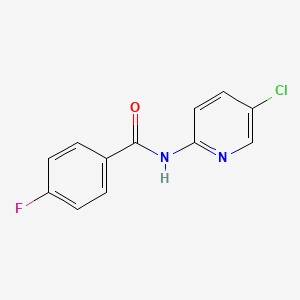
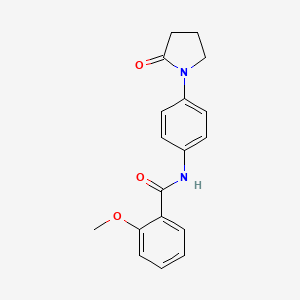
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2743106.png)
![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)
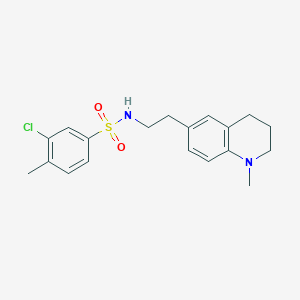
![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)